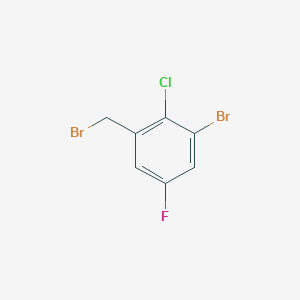
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable benzene derivative. One common method involves the bromination of 3-(bromomethyl)-2-chloro-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonium ions.
Reduction: The compound can be reduced to form corresponding dehalogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or chlorosulfonic acid under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with functional groups such as hydroxyl, amino, or thiol groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other substituted benzene derivatives.
Reduction: Formation of partially or fully dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of halogenated aromatic compounds’ effects on biological systems and their potential use as bioactive molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new bonds. In electrophilic aromatic substitution reactions, the benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the formation of substituted products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-(bromomethyl)-2-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-Bromo-3-(bromomethyl)-2-fluorobenzene:
1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2091679-77-3 |
|---|---|
Molekularformel |
C7H4Br2ClF |
Molekulargewicht |
302.36 g/mol |
IUPAC-Name |
1-bromo-3-(bromomethyl)-2-chloro-5-fluorobenzene |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(11)2-6(9)7(4)10/h1-2H,3H2 |
InChI-Schlüssel |
ATTXQATVXIMQTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CBr)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


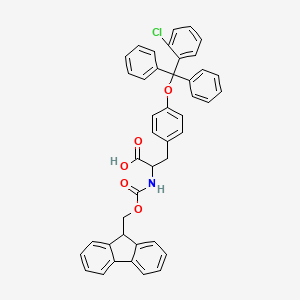
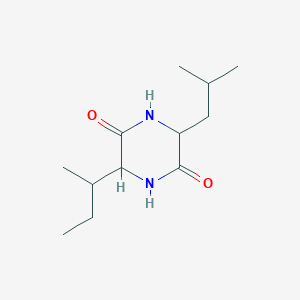
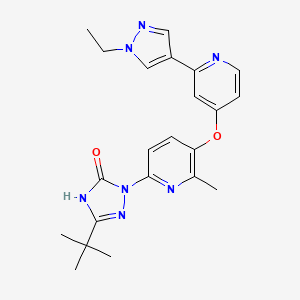

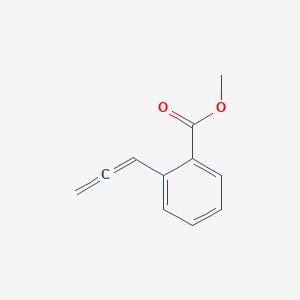
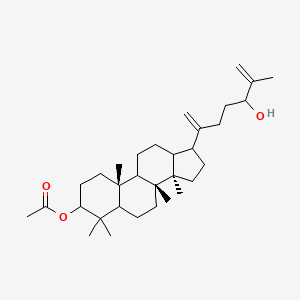
![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
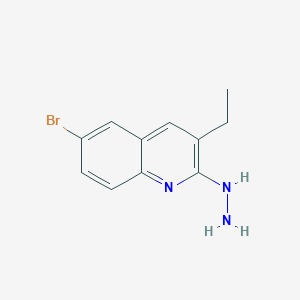
![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
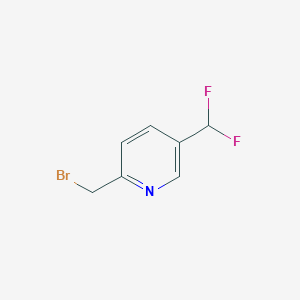
![7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B15145873.png)

